

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Octyloxy)phenol

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Compound of Interest

Compound Name: 4-(Octyloxy)phenol

Cat. No.: B1583347

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Introduction

4-(Octyloxy)phenol, a member of the 4-alkoxyphenol family, is a significant organic compound with applications in diverse fields, including the synthesis of liquid crystals, surfactants, and as an intermediate in the development of novel pharmaceutical agents.^[1] Its molecular structure, characterized by a hydroxyl group and a long octyloxy chain attached to a benzene ring, imparts a unique combination of hydrophilic and lipophilic properties. This guide provides a comprehensive overview of the core physicochemical properties of **4-(Octyloxy)phenol**, offering a foundational understanding for its application in research and development.

This document delves into the essential physicochemical parameters, spectroscopic profile, and safety considerations of **4-(Octyloxy)phenol**, presenting field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility.

Core Physicochemical Properties

The fundamental physicochemical properties of **4-(Octyloxy)phenol** are summarized in the table below. These parameters are critical for predicting its behavior in various chemical and biological systems.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₂₂ O ₂	[2][3][4]
Molecular Weight	222.32 g/mol	[2][3][4]
CAS Number	3780-50-5	[2][3][4]
Appearance	Solid	[5]
Melting Point	~80 °C	[6]
Boiling Point	Currently unavailable	
pKa	Predicted values for phenols suggest a pKa around 10.[7][8] [9]	
LogP (predicted)	4.1315	[2]

Synthesis of 4-(Octyloxy)phenol

A common and effective method for the synthesis of **4-(Octyloxy)phenol** is the Williamson ether synthesis, which involves the reaction of hydroquinone with 1-bromooctane in the presence of a base. This method allows for the selective mono-O-alkylation of hydroquinone.

Synthetic Workflow

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